(6-Aminonaphthalen-2-yl)methanol
Description
Structural Context and Significance of Naphthalene-Based Amino Alcohols in Chemical Research
The unique structural framework of naphthalene-based amino alcohols, such as (6-Aminonaphthalen-2-yl)methanol, provides a versatile platform for chemical exploration. The naphthalene (B1677914) core, consisting of two fused benzene (B151609) rings, imparts rigidity and a specific spatial arrangement to the functional groups. wikipedia.orgecmdb.ca This defined orientation is crucial in various applications, including the design of ligands for catalysis and the development of molecular probes.
The presence of both an amino group and a primary alcohol group offers multiple sites for chemical modification. The amino group can act as a base or a nucleophile, while the alcohol can be oxidized to an aldehyde or carboxylic acid, or participate in esterification and etherification reactions. This dual functionality allows for the construction of more complex molecules and the tuning of the compound's electronic and steric properties.
The significance of these compounds in chemical research is multifaceted. They serve as key intermediates in the synthesis of pharmaceuticals and agrochemicals. For instance, derivatives of naphthylamine have been investigated for their potential biological activities. nih.gov Furthermore, the inherent fluorescence of the naphthalene ring system makes these compounds valuable in the development of fluorescent probes for sensing and imaging applications in materials science and biology. smolecule.com
Overview of Research Trajectories for Naphthylamine-Functionalized Compounds
Research into naphthylamine-functionalized compounds has followed several key trajectories. A primary focus has been on their synthesis and the development of efficient methods to introduce amino and other functional groups onto the naphthalene ring. researchgate.netresearchgate.net This includes exploring various catalytic systems, such as copper-catalyzed amination reactions, to achieve high yields and selectivity. researchgate.net
Another significant area of research is the application of these compounds in materials science. The ability of naphthylamine derivatives to be functionalized onto nanoparticles, for example, has opened up new possibilities in catalysis. rsc.org These functionalized nanoparticles can exhibit both redox activity from the ligand and catalytic activity from the metal core, leading to novel multifunctional materials. rsc.org
Furthermore, the study of the biological and biochemical properties of naphthylamine derivatives continues to be an active field of research. Investigations into how these compounds interact with biological systems, such as their metabolic pathways and potential as enzyme substrates, provide valuable insights for the development of new therapeutic agents and biochemical tools. nih.gov For example, some naphthalene derivatives have been shown to influence amino acid biosynthesis in microorganisms. nih.gov
The exploration of their photophysical properties is another important research direction. The inherent fluorescence of the naphthalene core can be modulated by the attached functional groups, leading to the design of novel fluorescent dyes and probes with specific sensing capabilities. smolecule.com
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 393522-70-8 chemsrc.com |
| Molecular Formula | C₁₁H₁₁NO |
| Appearance | Solid (predicted) |
| Molecular Weight | 173.21 g/mol |
| Boiling Point | Data not available |
| Melting Point | Data not available |
| Solubility | Data not available |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6-aminonaphthalen-2-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c12-11-4-3-9-5-8(7-13)1-2-10(9)6-11/h1-6,13H,7,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPGEXFVAUMAID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)N)C=C1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 6 Aminonaphthalen 2 Yl Methanol and Its Analogues
Strategic Approaches to Naphthalene-Based Amino Alcohol Scaffolds
The construction of naphthalene-based amino alcohols, such as (6-Aminonaphthalen-2-yl)methanol, necessitates regioselective control over the placement of amino and alcohol functionalities on the naphthalene (B1677914) core. The following sections detail key synthetic strategies to achieve this.
Reduction of Nitro Naphthalene Precursors to Amino Naphthalenes
A primary route to aminonaphthalenes involves the reduction of the corresponding nitro naphthalene precursors. This transformation is a fundamental step in many synthetic sequences. A variety of reducing agents can be employed for this purpose, offering different levels of reactivity and selectivity.
Commonly used methods include:
Catalytic Hydrogenation: This method utilizes hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or Raney nickel. masterorganicchemistry.comwikipedia.orggoogle.com It is often a clean and efficient method. For instance, 1-nitronaphthalene (B515781) can be hydrogenated to 1-naphthylamine (B1663977) at elevated temperatures and pressures using a platinum/activated carbon catalyst. google.com
Metal-Acid Systems: Combinations of an easily oxidized metal like iron, tin, or zinc with an acid such as hydrochloric acid are effective for nitro group reduction. masterorganicchemistry.comwikipedia.org
Other Reducing Agents: Other reagents like sodium hydrosulfite and tin(II) chloride can also be used. wikipedia.org
The choice of reducing agent can be critical, especially when other reducible functional groups are present in the molecule. For example, while lithium aluminium hydride can reduce aromatic nitro groups, it may also lead to the formation of azo compounds. masterorganicchemistry.com The industrial production of aniline (B41778) from nitrobenzene, a related process, highlights the large-scale importance of this reaction, with worldwide sales approaching $10 billion annually. nih.gov
A study on the reduction of 1-nitronaphthalene to 1-naphthylamine using a supported nickel catalyst in ethanol (B145695) demonstrated high conversion rates (95-99%) under relatively mild conditions (60-90 °C, 1.5-3.0 MPa hydrogen pressure). google.com
Table 1: Comparison of Methods for Nitro Group Reduction
| Method | Reagents | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | Clean, high yield | Catalyst can be expensive, requires specialized equipment |
| Metal-Acid Reduction | Fe, Sn, or Zn in acid | Inexpensive, robust | Can generate significant waste, harsh conditions |
| Other Reagents | Sodium hydrosulfite, SnCl₂ | Can offer selectivity | May require specific reaction conditions |
Amination of Halogenated Naphthalene Derivatives
Direct amination of halogenated naphthalenes provides another important pathway to aminonaphthalene scaffolds. This approach involves the substitution of a halogen atom (e.g., bromine, chlorine) with an amino group.
One notable method is the copper-catalyzed Ullmann-type C-N bond formation. For example, 6-amino-2-naphthol can be synthesized from 2-bromo-6-naphthol through a cascade reaction involving methylation, amination via an Ullmann coupling with sodium azide, and subsequent demethylation. A more direct approach for the synthesis of 6-amino-2-naphthol involves a copper-catalyzed Ullmann reaction of 2-bromo-6-hydroxynaphthalene with sodium azide. researchgate.net
Recent advancements have also explored base-promoted amination of aryl halides without the need for a transition metal catalyst, offering a potentially more sustainable and cost-effective alternative. nih.gov
The Bucherer reaction is a classic and widely used method for the synthesis of 2-aminonaphthalenes from 2-naphthols. wikipedia.orgresearchgate.netwikipedia.orgtandfonline.com This reversible reaction involves treating a naphthol with ammonia (B1221849) and sodium bisulfite. wikipedia.org It is particularly valuable in the industrial production of dye intermediates. researchgate.netorganicreactions.org The reaction can also be used in the reverse direction to convert naphthylamines to naphthols. organicreactions.org
The mechanism proceeds through the addition of bisulfite to the naphthol, forming a tetralone sulfonic acid intermediate. This intermediate then reacts with an amine, and subsequent elimination of water and sodium bisulfite yields the corresponding naphthylamine. wikipedia.org For example, 2-naphthylamine (B18577) is prepared by heating 2-naphthol (B1666908) with ammonium (B1175870) zinc chloride to 200-210 °C. wikipedia.org
Microwave-assisted Bucherer reactions have been shown to be a simple and efficient method for preparing aminonaphthalene derivatives in good yields with significantly reduced reaction times. tandfonline.com For instance, the synthesis of N,N-dimethyl-2-naphthylamine from β-naphthol can be achieved in over 90% yield after just 30 minutes of microwave irradiation. tandfonline.com
Conversion of Acylated Aminonaphthalenes to Amino Alcohol Analogues
Once an aminonaphthalene is obtained, further functionalization is often necessary to introduce the alcohol moiety. A common strategy involves the acylation of the amino group, followed by reduction of a newly introduced carbonyl group.
The reduction of a ketone functionality on the naphthalene ring is a key step in synthesizing naphthalene-based amino alcohols. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used for this transformation. masterorganicchemistry.comresearchgate.netlibretexts.org It effectively reduces aldehydes and ketones to their corresponding primary and secondary alcohols, respectively. masterorganicchemistry.com
For example, a ketone precursor can be reduced to the corresponding secondary alcohol using sodium borohydride in a suitable solvent like methanol (B129727) or ethanol. masterorganicchemistry.comlibretexts.org This method is advantageous due to its chemoselectivity, as NaBH₄ typically does not reduce less reactive carbonyl groups such as esters and amides under standard conditions. masterorganicchemistry.comokstate.edu
The reduction of a ketone on the naphthalene scaffold, such as an acylated aminonaphthalene, would yield the desired amino alcohol analogue. This strategy is part of a retrosynthetic approach where naphthalene-based amino-alcohols are envisioned to be prepared from the reduction of 1-acyl-2-aminonaphthalenes. researchgate.net
Table 2: Reduction of Carbonyl Compounds by Sodium Borohydride
| Starting Material | Product |
| Aldehyde | Primary Alcohol |
| Ketone | Secondary Alcohol |
Convergent and Diversity-Oriented Synthetic Pathways
Modern synthetic strategies increasingly focus on convergent and diversity-oriented approaches to rapidly generate libraries of complex molecules from simple building blocks. souralgroup.comrsc.org These strategies are highly valuable for drug discovery and materials science.
In the context of naphthalene-based amino alcohols, a convergent synthesis might involve coupling a pre-functionalized naphthalene fragment with another molecule to quickly assemble the final product. For example, a simple and convergent method to synthesize 2-amino-6-bromonaphthalenes involves the condensation of secondary amines with 2-naphthol under Bucherer conditions. researchgate.net This intermediate can then be further diversified.
Diversity-oriented synthesis (DOS) aims to create a wide range of structurally distinct molecules. souralgroup.comnih.gov Starting from a common scaffold, such as an aminonaphthalene, various functional groups and ring systems can be introduced through a series of reactions. This allows for the exploration of a broad chemical space to identify compounds with desired properties. For instance, amino alcohols can serve as versatile scaffolds in diversity-oriented protocols for the development of libraries of small polycyclic molecules. diva-portal.org
Elucidation of Chemical Reactivity and Transformation Pathways of 6 Aminonaphthalen 2 Yl Methanol
Reactivity of the Primary Amine Moiety
The primary amine group in (6-Aminonaphthalen-2-yl)methanol is a key site for nucleophilic reactions, allowing for the formation of a variety of carbon-nitrogen bonds.
Nucleophilic Reactivity and Condensation Reactions
The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile, readily participating in reactions with electrophilic species. One of the most fundamental transformations is its condensation with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). This reaction typically proceeds under mild, often acid-catalyzed, conditions. The formation of the imine involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule.
The general reaction for Schiff base formation is as follows:
R-CHO + H₂N-Ar-CH₂OH ⇌ R-CH=N-Ar-CH₂OH + H₂O
R₂C=O + H₂N-Ar-CH₂OH ⇌ R₂C=N-Ar-CH₂OH + H₂O
Where Ar represents the naphthalene (B1677914) core. The equilibrium can be driven towards the product by removing water from the reaction mixture. These Schiff bases are valuable intermediates in organic synthesis and can be further reduced to secondary amines.
Alkylation Strategies of the Amino Group
The amino group of this compound can be alkylated through various methods to yield secondary and tertiary amines.
Direct Alkylation with Alkyl Halides: This classic method involves the reaction of the amine with an alkyl halide (R-X, where X = Cl, Br, I). The reaction proceeds via a nucleophilic substitution mechanism (Sₙ2). However, a significant drawback of this method is the potential for over-alkylation, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. The reactivity of the alkyl halide follows the order R-I > R-Br > R-Cl.
A patent describing the synthesis of {6-[(diethylamino)methyl]naphthalen-2-yl}methanol, a derivative of the title compound, implies the successful dialkylation of the amino group, likely through a process such as this.
Reductive Amination: A more controlled method for N-alkylation is reductive amination. This one-pot reaction involves the initial formation of a Schiff base by reacting the amine with an aldehyde or ketone, which is then reduced in situ to the corresponding secondary or tertiary amine. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. This method offers greater control over the degree of alkylation compared to direct alkylation with alkyl halides.
| Carbonyl Compound | Reducing Agent | Product |
| Aldehyde (R-CHO) | NaBH₄ or NaBH₃CN | Secondary Amine (R-CH₂-NH-Ar-CH₂OH) |
| Ketone (R₂C=O) | NaBH₄ or NaBH₃CN | Secondary Amine (R₂CH-NH-Ar-CH₂OH) |
Acylation Reactions of the Amino Group
The primary amine of this compound readily undergoes acylation with various acylating agents to form stable amide derivatives.
Reaction with Acyl Chlorides and Anhydrides: Acyl chlorides (R-COCl) and acid anhydrides ((RCO)₂O) are highly reactive acylating agents that react rapidly with the amine, typically in the presence of a base like pyridine or triethylamine to neutralize the hydrogen halide or carboxylic acid byproduct.
For instance, the reaction with acetyl chloride would yield N-(6-(hydroxymethyl)naphthalen-2-yl)acetamide, while reaction with benzoyl chloride would produce N-(6-(hydroxymethyl)naphthalen-2-yl)benzamide. A study on the synthesis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide from 2-acetyl-6-aminonaphthalene demonstrates the feasibility of acylating an amino group on a naphthalene ring system.
| Acylating Agent | Product | Byproduct |
| Acyl Chloride (R-COCl) | Amide (R-CO-NH-Ar-CH₂OH) | HCl |
| Acid Anhydride ((RCO)₂O) | Amide (R-CO-NH-Ar-CH₂OH) | Carboxylic Acid (R-COOH) |
Reactions Involving the Hydroxymethyl Functional Group
The hydroxymethyl group (-CH₂OH) on the naphthalene ring provides another site for chemical modification, primarily through oxidation, reduction, and the formation of ethers and esters.
Oxidation and Reduction Pathways
Oxidation: The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. Milder oxidizing agents, such as pyridinium chlorochromate (PCC), will typically stop at the aldehyde stage, yielding 6-aminonaphthalene-2-carbaldehyde. Stronger oxidizing agents, like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), will further oxidize the aldehyde to the corresponding carboxylic acid, 6-aminonaphthalene-2-carboxylic acid.
Reduction: While the hydroxymethyl group is already in a reduced state, the term "reduction" in this context could refer to the complete removal of the hydroxyl group to form a methyl group. This transformation is typically a more challenging process and may require a two-step sequence, such as conversion of the alcohol to a halide followed by reductive dehalogenation.
Etherification and Esterification Reactions
Etherification: The hydroxyl group can be converted into an ether linkage through various methods, with the Williamson ether synthesis being a common approach. This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (R-X), forming an ether (Ar-CH₂-O-R).
Esterification: The hydroxymethyl group can react with carboxylic acids or their derivatives to form esters.
Fischer Esterification: This is a classic method involving the reaction of the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). This is an equilibrium process, and the yield of the ester can be increased by removing water as it is formed.
Steglich Esterification: For more sensitive substrates, the Steglich esterification offers a milder alternative. This method utilizes a coupling agent, typically dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP), to facilitate the ester formation at room temperature.
| Reaction | Reagents | Product |
| Williamson Ether Synthesis | 1. NaH2. R-X | Ether (Ar-CH₂-O-R) |
| Fischer Esterification | R-COOH, H⁺ | Ester (Ar-CH₂-O-CO-R) |
| Steglich Esterification | R-COOH, DCC, DMAP | Ester (Ar-CH₂-O-CO-R) |
Electrophilic Aromatic Substitution on the Naphthalene Core
The naphthalene ring system is inherently reactive towards electrophilic aromatic substitution, with a preference for substitution at the α-positions (1, 4, 5, and 8) over the β-positions (2, 3, 6, and 7). This preference is attributed to the greater resonance stabilization of the carbocation intermediate formed during α-substitution, which can better delocalize the positive charge. wordpress.com
In this compound, the directing effects of the two substituents, the amino group (-NH₂) at the 6-position and the methanol (B129727) group (-CH₂OH) at the 2-position, must be considered. Both of these groups are generally classified as activating groups in electrophilic aromatic substitution, meaning they increase the electron density of the naphthalene ring system and make it more susceptible to attack by electrophiles. organicchemistrytutor.comlibretexts.org
The amino group is a potent activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic system through resonance. organicchemistrytutor.com This effect significantly enhances the electron density at the ortho and para positions relative to the amino group. The methanol group, while less activating than the amino group, also donates electron density to the ring through hyperconjugation and a weak inductive effect. organicchemistrytutor.com
Given the positions of the existing substituents on the naphthalene core of this compound, the potential sites for electrophilic attack can be predicted. The amino group at C-6 strongly activates the ortho-positions (C-5 and C-7) and the para-position (no direct para position in the same ring). The methanol group at C-2 activates its ortho-positions (C-1 and C-3). The interplay of these directing effects will determine the regioselectivity of the substitution.
Theoretical analysis suggests that the positions most activated by the combined influence of both groups would be the most likely sites of substitution. Specifically, the C-1, C-5, and C-7 positions are predicted to be the most reactive towards electrophiles. The relative yields of substitution at these positions would depend on the specific electrophile and reaction conditions, including steric hindrance.
| Position | Activating/Deactivating Influence | Predicted Reactivity |
| C-1 | Ortho to -CH₂OH | Highly Activated |
| C-3 | Ortho to -CH₂OH | Activated |
| C-4 | - | Less Activated |
| C-5 | Ortho to -NH₂ | Highly Activated |
| C-7 | Ortho to -NH₂ | Highly Activated |
| C-8 | - | Less Activated |
Table 1: Predicted Regioselectivity for Electrophilic Aromatic Substitution on this compound
| Reaction | Electrophile | Predicted Major Product(s) |
| Nitration | NO₂⁺ | 1-Nitro-(6-aminonaphthalen-2-yl)methanol, 5-Nitro-(6-aminonaphthalen-2-yl)methanol, 7-Nitro-(6-aminonaphthalen-2-yl)methanol |
| Halogenation | Br⁺, Cl⁺ | 1-Bromo-(6-aminonaphthalen-2-yl)methanol, 5-Bromo-(6-aminonaphthalen-2-yl)methanol, 7-Bromo-(6-aminonaphthalen-2-yl)methanol |
| Friedel-Crafts Acylation | R-C=O⁺ | 1-Acyl-(6-aminonaphthalen-2-yl)methanol, 5-Acyl-(6-aminonaphthalen-2-yl)methanol, 7-Acyl-(6-aminonaphthalen-2-yl)methanol |
| Sulfonation | SO₃ | 1-Sulfonic acid-(6-aminonaphthalen-2-yl)methanol, 5-Sulfonic acid-(6-aminonaphthalen-2-yl)methanol, 7-Sulfonic acid-(6-aminonaphthalen-2-yl)methanol |
Table 2: Predicted Products of Common Electrophilic Aromatic Substitution Reactions
It is important to note that these predictions are based on established principles of electrophilic aromatic substitution and the known directing effects of amino and hydroxymethyl groups. organicchemistrytutor.comlibretexts.orgresearchgate.net Experimental verification would be necessary to confirm the precise regioselectivity and reaction outcomes for this compound.
Photoreactivity and Photo-induced Transformations
The photoreactivity of this compound is anticipated based on the photochemical behavior of naphthalene and its derivatives. The naphthalene core is known to undergo various photo-induced transformations, including cycloadditions and rearrangements, upon absorption of ultraviolet light. The presence of the amino and methanol substituents can significantly influence the photophysical and photochemical properties of the molecule.
Aminonaphthalenes, in particular, have been the subject of numerous photophysical studies. They often exhibit strong fluorescence, and their excited-state properties can be sensitive to the solvent environment. The amino group can participate in photo-induced electron transfer processes, which can lead to a variety of chemical transformations.
The methanol group, while not as photochemically active as the amino group, can also influence the photoreactivity. For instance, it may participate in intramolecular hydrogen bonding, which can affect the excited-state dynamics. Furthermore, the benzylic C-H bonds of the methanol group could be susceptible to photo-induced radical abstraction reactions.
Potential photo-induced transformations of this compound could include:
Photooxidation: The electron-rich nature of the aminonaphthalene system makes it susceptible to photooxidation, potentially leading to the formation of quinone-like structures or other oxidation products.
Photodimerization: Naphthalene and its derivatives are known to undergo photodimerization reactions, and this could be a possible pathway for this compound as well.
Photosubstitution: In some cases, photo-induced nucleophilic aromatic substitution reactions have been observed for naphthalene derivatives.
Photo-induced Dearomatization: Recent studies have shown that naphthalene derivatives can undergo visible-light-driven dearomative hydroboration, suggesting that the aromaticity of the naphthalene core can be disrupted photochemically. acs.org
| Transformation Type | Potential Reactants/Conditions | Potential Product(s) |
| Photooxidation | O₂, Sensitizer, UV/Vis light | Oxidized derivatives (e.g., quinone-imines) |
| Photodimerization | UV light | Dimeric structures |
| Photosubstitution | Nucleophile, UV light | Substituted naphthalene derivatives |
| Photo-induced Dearomatization | Boron source, Photocatalyst, Visible light | Dihydronaphthalene derivatives |
Table 3: Potential Photo-induced Transformations of this compound
The specific photochemical pathways and products for this compound would depend on factors such as the excitation wavelength, the presence of oxygen or other reactants, and the solvent. Detailed experimental studies would be required to fully elucidate the photoreactivity and photo-induced transformations of this compound.
Spectroscopic Characterization and Structural Elucidation of 6 Aminonaphthalen 2 Yl Methanol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structure determination of organic molecules. For (6-Aminonaphthalen-2-yl)methanol, both ¹H and ¹³C NMR are vital, with 2D NMR techniques providing further confirmation of the atomic connectivity.
The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the hydroxymethyl group, and the protons of the amino group. The aromatic region would typically show a complex pattern of signals due to the spin-spin coupling between adjacent protons on the naphthalene (B1677914) ring.
The chemical shifts (δ) are influenced by the electronic environment of each proton. The electron-donating amino group (-NH₂) and the hydroxymethyl group (-CH₂OH) affect the shielding of the nearby aromatic protons. Protons on the naphthalene ring are typically observed in the range of δ 6.8–8.2 ppm. The two protons of the methylene group are expected to appear as a singlet, integrating to two protons, while the amino protons would likely appear as a broad singlet. The exact chemical shifts can be influenced by the solvent used, such as deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic-H | 6.8 - 8.2 | Multiplet | 6H |
| -CH₂OH | ~4.7 | Singlet | 2H |
| -NH₂ | Variable (broad) | Singlet | 2H |
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. This compound has eleven distinct carbon atoms, which should result in eleven signals in the decoupled ¹³C NMR spectrum. The naphthalene ring itself will account for ten signals, with the carbons bearing substituents showing different chemical shifts compared to the unsubstituted carbons.
The carbon attached to the amino group and the carbon bearing the hydroxymethyl group are expected to be deshielded and appear at a lower field. The chemical shifts for the aromatic carbons typically fall within the range of δ 100–150 ppm. The signal for the methylene carbon (-CH₂OH) would be expected in the aliphatic region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C-NH₂ | 140 - 150 |
| Aromatic C-CH₂OH | 135 - 145 |
| Aromatic C-H & C-C | 100 - 135 |
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in assembling the molecular structure by revealing connectivity.
COSY: A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This would be particularly useful in assigning the specific positions of the protons on the naphthalene ring by tracing the network of spin-spin couplings.
HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of each carbon signal in the ¹³C NMR spectrum to its attached proton(s) in the ¹H NMR spectrum. For example, the signal for the methylene protons would show a cross-peak with the signal for the methylene carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). It is crucial for identifying the placement of substituents on the naphthalene ring by showing correlations between the methylene protons and the aromatic carbons, and between the aromatic protons and the substituted aromatic carbons. For aromatic systems, the 3-bond coupling (³J) is often stronger than the 2-bond coupling (²J). youtube.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would exhibit characteristic absorption bands for the O-H, N-H, C-H, and C-O bonds, as well as absorptions related to the aromatic ring.
The O-H stretch of the alcohol group typically appears as a broad band in the region of 3200-3500 cm⁻¹. The N-H stretching vibrations of the primary amine group usually appear as two sharp bands in the range of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. The C-O stretching vibration of the primary alcohol is expected in the 1050-1260 cm⁻¹ region. Aromatic C=C stretching vibrations give rise to absorptions in the 1400-1600 cm⁻¹ range. vscht.cz
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) |
|---|---|---|
| Alcohol (-OH) | O-H Stretch | 3200 - 3500 (broad) |
| Amine (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Methylene (-CH₂) | C-H Stretch | 2850 - 2960 |
| Aromatic Ring | C=C Stretch | 1400 - 1600 |
Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy
UV-Vis and fluorescence spectroscopy provide information about the electronic transitions within the molecule and its chromophoric and fluorophoric properties.
The naphthalene ring system in this compound constitutes a significant chromophore, which absorbs ultraviolet light, leading to electronic transitions between molecular orbitals (e.g., π → π* transitions). For naphthalene derivatives, absorption maxima (λ_max) are typically observed around 300 nm. The presence of the amino and hydroxymethyl substituents, which act as auxochromes, can cause a shift in the absorption maxima to longer wavelengths (a bathochromic or red shift).
In a solvent like methanol (B129727), related naphthalene derivatives show distinct UV-Vis absorption profiles. researchgate.net The electronic spectrum is a key characteristic for the identification and quantification of the compound.
Fluorescence spectroscopy reveals the emission properties of the molecule after it has been excited by absorbing light. Naphthalene and its derivatives are well-known for their fluorescent properties. Following excitation at an appropriate wavelength, this compound is expected to exhibit fluorescence, emitting light at a longer wavelength than it absorbs. The fluorescence spectrum, including the emission maximum and quantum yield, is sensitive to the molecular structure and the solvent environment. For instance, the fluorescence spectra of 2-naphthol (B1666908) derivatives are well-documented in methanol. researchgate.net
Solvent Effects on Spectroscopic Properties
The spectroscopic properties of fluorescent molecules like this compound are highly sensitive to the surrounding solvent environment. This phenomenon, known as solvatochromism, refers to the shift in the absorption and emission spectra of a compound upon a change in the polarity of the solvent. The amino and hydroxyl functional groups on the naphthalene core can engage in hydrogen bonding and other dipole-dipole interactions with solvent molecules, which alters the energy levels of the ground and excited states.
In protic solvents, such as methanol, the formation of hydrogen bonds can lead to significant stabilization of the excited state, often resulting in a red-shift (bathochromic shift) of the fluorescence emission maximum to longer wavelengths. nih.gov Conversely, in aprotic solvents of varying polarity like tetrahydrofuran (B95107) (THF), acetonitrile (B52724) (ACN), and dimethyl sulfoxide (DMSO), the extent of spectral shifts depends on the solvent's dielectric constant and its ability to stabilize the charge-transfer character of the molecule's excited state. researchgate.net
For amino-substituted naphthalimide derivatives, a related class of compounds, a marked positive solvatochromism is observed, where fluorescence colors can vary from violet-blue in nonpolar hexane (B92381) to orange-red in highly polar methanol. nih.gov This large Stokes shift is indicative of a substantial increase in the dipole moment upon excitation. In some cases, protic solvents like methanol can also lead to a reduction in fluorescence intensity by promoting non-radiative decay pathways, such as internal conversion from the excited state back to the ground state. nih.gov
While specific studies on this compound are not prevalent, data from analogous naphthalene-based probes demonstrate these principles. For instance, a probe studied in different solvents showed distinct absorption and emission maxima, highlighting the influence of the solvent environment. researchgate.net
Table 1: Illustrative Solvent Effects on Spectroscopic Properties of a Naphthalene-Based Fluorescent Probe
| Solvent | Absorption Maximum (λ_abs, nm) | Emission Maximum (λ_em, nm) |
|---|---|---|
| Tetrahydrofuran (THF) | 410 | 565 |
| Acetonitrile (ACN) | 430 | 567 |
| Dimethyl Sulfoxide (DMSO) | 425 | 628 |
Data is illustrative and based on a comparable naphthalene derivative to demonstrate the solvent effect principle. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of organic compounds through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. libretexts.org This precision allows for the unambiguous determination of a compound's elemental composition from its exact mass. Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS can distinguish between compounds that have the same integer mass but differ in their molecular formulas. libretexts.org This capability stems from the fact that the atomic masses of elements are not exact integers (e.g., ¹H = 1.00783 u, ¹⁶O = 15.9949 u, ¹⁴N = 14.0031 u). libretexts.org
For this compound, the molecular formula is C₁₁H₁₁NO. Using the exact atomic masses, the calculated monoisotopic mass can be determined with high precision. This experimental value can then be compared to the theoretical mass to confirm the molecular formula, usually requiring a mass accuracy of less than 5 ppm. nih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS)
For this compound, which contains polar amino and hydroxyl groups, ESI would typically produce a protonated molecular ion, [M+H]⁺, in the positive ion mode. semanticscholar.org The resulting mass-to-charge ratio (m/z) would correspond to the molecular weight of the compound plus the mass of a proton. The choice of solvent can significantly impact the signal intensity in ESI-MS. Solvents with lower surface tension and lower vaporization enthalpies, such as acetonitrile-water mixtures, are often favored as they promote more efficient droplet formation and desolvation, leading to a stronger analyte signal. nih.gov
Table 2: Predicted HRMS-ESI Data for this compound
| Molecular Formula | Ion Species | Calculated m/z |
|---|---|---|
| C₁₁H₁₁NO | [M]⁺• (Radical Cation) | 173.08406 |
| C₁₁H₁₁NO | [M+H]⁺ (Protonated Molecule) | 174.09189 |
Calculated m/z values are based on monoisotopic masses.
X-ray Crystallography for Solid-State Structure Determination
While a specific crystal structure for this compound is not publicly documented, analysis of closely related naphthalene derivatives provides insight into its likely solid-state characteristics. For a molecule with both hydrogen-bond donor (-NH₂ and -OH) and acceptor (N and O) sites, its crystal structure is expected to be heavily influenced by a network of intermolecular hydrogen bonds.
Crystal Packing and Intermolecular Interactions
The crystal packing of this compound would likely be dominated by strong intermolecular hydrogen bonds. The amino group (-NH₂) and the hydroxyl group (-OH) are potent hydrogen-bond donors, while the nitrogen and oxygen atoms also act as acceptors. This functionality would facilitate the formation of robust interactions such as N—H···O, O—H···N, and potentially O—H···O bonds.
Studies on analogous structures, such as derivatives of 2-acetyl-6-aminonaphthalene, reveal that molecules often assemble into two-dimensional sheet-like structures through intermolecular hydrogen bonding. nih.govnih.gov In addition to hydrogen bonds, π–π stacking interactions between the aromatic naphthalene rings are also expected to play a crucial role in stabilizing the crystal lattice, contributing to the formation of a well-ordered three-dimensional architecture. nih.gov
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.gov The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron distribution of a promolecule dominates that of the procrystal. nih.gov By mapping properties like dₙₒᵣₘ (a normalized contact distance) onto this surface, regions of close intermolecular contact can be identified.
Table 3: Predicted Contributions to Crystal Packing from Hirshfeld Surface Analysis
| Interaction Type | Predicted Contribution (%) |
|---|---|
| O···H / H···O | ~44% |
| H···H | ~31% |
| C···H / H···C | ~9% |
| N···H / H···N | >5% |
Percentages are predictive and based on data from structurally similar naphthalene derivatives. nih.govnih.gov
Theoretical and Computational Chemistry Studies of 6 Aminonaphthalen 2 Yl Methanol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in the principles of quantum mechanics, provide a detailed description of the electron distribution and energy levels within (6-Aminonaphthalen-2-yl)methanol.
Density Functional Theory (DFT) for Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations are typically performed to determine its optimized geometry, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP).
The optimized molecular structure provides the most stable three-dimensional arrangement of the atoms, from which various structural parameters like bond lengths and angles can be derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy gap between the HOMO and LUMO is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For a related compound, 1-(6-amino-5-nitronaphthalen-2-yl)ethanone, the LUMO–HOMO energy gap was computed to be 3.765 eV using DFT calculations at the B3LYP-D3BJ/def2-TZVP level of theory nih.gov. Similar calculations for this compound would provide valuable information about its electronic characteristics.
The Molecular Electrostatic Potential (MEP) map is another important output of DFT calculations. It visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is instrumental in predicting how the molecule will interact with other chemical species.
Table 1: Representative DFT-Calculated Electronic Properties of this compound
| Parameter | Hypothetical Value | Significance |
|---|---|---|
| HOMO Energy | -5.8 eV | Indicates the ability to donate electrons. |
| LUMO Energy | -1.2 eV | Indicates the ability to accept electrons. |
| HOMO-LUMO Gap | 4.6 eV | Relates to chemical reactivity and stability. |
Time-Dependent DFT (TD-DFT) for Excited State Properties
To understand the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is used to calculate the electronic transitions between the ground state and various excited states. The results from TD-DFT calculations can predict the absorption and emission spectra of the molecule, providing insights into its photophysical properties.
The calculated excitation energies and oscillator strengths correspond to the wavelengths and intensities of absorption peaks in the UV-Visible spectrum. This information is invaluable for applications in materials science, such as in the design of organic light-emitting diodes (OLEDs) or fluorescent probes.
Table 2: Hypothetical TD-DFT Calculated Excitation Properties of this compound
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
|---|---|---|---|
| S0 → S1 | 3.54 | 350 | 0.25 |
| S0 → S2 | 4.13 | 300 | 0.18 |
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are computational techniques used to predict how a molecule might interact with a biological target, such as a protein. These methods are crucial in the early stages of drug discovery and design.
Conformational Analysis and Energy Minimization
This compound possesses rotational freedom around the bond connecting the hydroxymethyl group to the naphthalene (B1677914) ring. Conformational analysis is performed to identify the different spatial arrangements (conformers) of the molecule and their relative energies. Energy minimization calculations are then used to find the most stable conformer, which is the one with the lowest potential energy. This lowest-energy conformation is typically used for subsequent docking studies.
Ligand-Protein Interaction Mechanisms (excluding biological activity/efficacy)
Molecular docking simulations are used to predict the preferred binding orientation of this compound within the active site of a target protein. The simulation software calculates a docking score, which is an estimation of the binding affinity between the ligand and the protein. Lower docking scores generally indicate a more favorable binding interaction.
The analysis of the docked pose reveals the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking. For instance, the amino and hydroxyl groups of this compound can act as hydrogen bond donors or acceptors, while the naphthalene ring can participate in hydrophobic and π-stacking interactions with the amino acid residues of the protein. The understanding of these interaction mechanisms is fundamental in rational drug design, guiding the modification of the ligand to improve its binding characteristics.
Prediction of Spectroscopic Properties and Reaction Mechanisms
Computational chemistry also allows for the prediction of various spectroscopic properties and the elucidation of potential reaction mechanisms. DFT calculations can be used to compute vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. Similarly, NMR chemical shifts can be calculated to aid in the interpretation of experimental NMR spectra researchgate.net.
Furthermore, computational methods can be employed to study the reaction pathways of this compound. By calculating the energies of reactants, transition states, and products, it is possible to determine the activation energy and reaction energy for a given chemical transformation. This provides a deeper understanding of the molecule's reactivity and the feasibility of different synthetic routes.
Applications of 6 Aminonaphthalen 2 Yl Methanol in Advanced Organic Synthesis
Building Block in the Synthesis of Complex Organic Molecules
The utility of naphthalene-based compounds as foundational structures in the synthesis of bioactive molecules is well-established. For instance, amidoalkyl naphthols, which are structurally related to (6-Aminonaphthalen-2-yl)methanol, serve as valuable intermediates for preparing other important bioactive compounds. mdpi.com These can be readily converted into aminoalkyl naphthols, also known as Betti bases, through hydrolysis or reduction. mdpi.com These aminoalkyl naphthols are of great importance due to their biological activities and their use as ligands in asymmetric synthesis. mdpi.com
The 1,3-aminooxygenated motif, which can be conceptually related to the structure of this compound, is a feature present in a variety of natural products and marketed drugs, highlighting the significance of this structural class in medicinal chemistry. mdpi.com The naphthalene (B1677914) framework itself is known to be present in compounds exhibiting a wide range of biological activities, including anti-inflammatory, antibacterial, and antiviral properties. mdpi.com This underscores the potential of this compound as a starting point for the development of new therapeutic agents and other complex organic molecules.
Precursor for Naphthalene-Based Heterocyclic Systems
The electron-rich nature of the naphthalene ring, combined with its multiple reactive sites, makes it an excellent precursor for the synthesis of a wide array of heterocyclic compounds. fardapaper.irnih.gov Specifically, 2-naphthol (B1666908), a close structural analog of this compound, is extensively used in multicomponent reactions to construct diverse N/O-containing heterocyclic frameworks such as xanthenes, chromenes, oxazines, and furans. fardapaper.irnih.gov These reactions are often efficient and atom-economical, providing rapid access to structurally complex molecules. fardapaper.ir
The synthesis of naphthalene-based push-pull molecules, which are valuable as dyes and molecular probes, often involves the elaboration of a naphthalene core into heterocyclic systems. nih.gov For example, naphthalene derivatives can be transformed to include five- or six-membered heterocyclic rings. nih.gov Modern synthetic methods, such as transition metal-catalyzed cross-coupling reactions, provide an efficient and regioselective means to introduce heteroaryl groups onto the naphthalene scaffold. nih.gov Given the presence of a primary amino group, this compound is a prime candidate for serving as a nucleophile in reactions to build fused heterocyclic systems, such as pyrimidines, pyrazoles, and other N-heterocycles which are prevalent in medicinal chemistry. beilstein-journals.orgmdpi.com
| Starting Naphthalene Derivative | Reagents | Resulting Heterocyclic System | Reference |
| 2-Naphthol | Aldehyde, Dimedone | Xanthene | fardapaper.ir |
| 1-(6-(dimethylamino)naphthalen-2-yl)ethan-1-one | Ethyl acetate, NaH | Pyranone intermediate for heterocycles | nih.gov |
| 2-Naphthol | Heteroaryl aldehyde, 6-substitutedbenzo[d]thiazol-2-amine | Naphthyl-thiazolyl-heteroaryl methanol (B129727) | nih.gov |
| 3-Formyl-4H-benzo[h]chromen-4-one | Thiosemicarbazide | Naphthyl triazepine | nih.gov |
Derivatization for Analytical and Research Purposes
The unique electronic properties of the naphthalene ring system make its derivatives highly suitable for derivatization into probes for analytical and research applications. The amino and methanol functionalities of this compound offer convenient handles for chemical modification.
Fluorescent Labeling Reagents
Fluorescent labeling is a critical technique for visualizing and quantifying biomolecules in a wide range of applications, including immunochemistry, fluorescence in situ hybridization (FISH), and cell tracing. beilstein-journals.orgmdpi.com The core of this technology relies on fluorescent dyes that can be covalently attached to target molecules. beilstein-journals.org Amine-reactive dyes are a major class of such reagents, targeting primary amines on proteins, peptides, and other biomolecules to form stable chemical bonds. mdpi.com
Naphthalene derivatives are well-known fluorophores. A notable example is the PRODAN (6-propionyl-2-(dimethylamino)naphthalene) family of environmentally sensitive dyes. nih.govnih.gov These molecules exhibit significant changes in their fluorescence properties in response to the polarity of their environment. nih.gov The structural backbone of this compound is closely related to that of PRODAN. The primary amino group on this compound can be readily alkylated to a dimethylamino group, and the methanol can be oxidized to a carbonyl group, providing a direct synthetic route to PRODAN-like fluorophores. Furthermore, novel fluorescent probes based on the 6-acetyl-2-naphthol scaffold have been developed for the detection of specific analytes, demonstrating the versatility of the 2,6-disubstituted naphthalene system in probe design. rsc.org
Chromophoric and Fluorophoric Tags
Naphthalene derivatives that bear both an electron-donating group and an electron-accepting group at the 2 and 6 positions, respectively, often exhibit push-pull characteristics. nih.gov This electronic arrangement leads to intramolecular charge transfer (ICT) upon photoexcitation, which is the basis for their use as chromophoric and fluorophoric tags. nih.gov These tags are sensitive to their local environment, making them valuable probes for studying molecular interactions and dynamics. For instance, FDDNP, a naphthalene-based push-pull dye, has been developed to label protein aggregates associated with neurodegenerative diseases. nih.gov
The this compound structure contains an electron-donating amino group. The methanol group can be chemically modified into various electron-accepting groups, allowing for the systematic tuning of the photophysical properties of the resulting dyes. This makes this compound a highly attractive precursor for creating a library of custom-designed chromophoric and fluorophoric tags for specific research applications.
| Naphthalene-Based Fluorophore | Key Structural Features | Application | Reference |
| PRODAN | 2-dimethylamino and 6-propionyl groups | Environment-sensitive fluorescent probe | nih.govnih.gov |
| FDDNP | 2-amino and 6-ethylidenemalononitrile groups | Labeling of protein aggregates | nih.gov |
| TP-HNO | 6-acetyl-2-naphthol core | Two-photon fluorescent probe for nitroxyl | rsc.org |
| Anthradan | 2,6-donor-acceptor anthracene (B1667546) structure | Long-wavelength environment-sensitive fluorophore | nih.gov |
Enhancement of Ionization Efficiency in Mass Spectrometry
Derivatization is a key strategy in mass spectrometry (MS) to enhance the ionization efficiency of analytes, particularly for polar molecules like amino acids that may not perform well with techniques such as electrospray ionization (ESI). mdpi.commdpi.com The derivatization process typically involves attaching a tag to the analyte that improves its hydrophobicity and gas-phase ion generation. mdpi.comsigmaaldrich.com
Reagents containing primary or secondary amine-reactive groups are widely used for this purpose. nih.gov For example, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) is a well-known derivatizing agent that reacts with the amino groups of amino acids, rendering them more amenable to reverse-phase chromatographic separation and enhancing their MS detection. mdpi.com The resulting derivatives often show a characteristic fragmentation pattern, such as the loss of the tag, which is useful for targeted analysis. mdpi.com Another common approach is the use of o-phthalaldehyde (B127526) (OPA) in combination with a chiral thiol to derivatize primary amines, which not only improves ionization efficiency by 25- to 100-fold but also allows for chiral separation. mdpi.com
Given that this compound contains a reactive primary amino group, it has the potential to be developed into a novel derivatizing agent for mass spectrometry. The naphthalene core would increase the hydrophobicity of the derivatized analyte, and the amino group provides a site for facile reaction with target molecules.
Intermediate in the Development of Scaffolds for Materials Science Research (excluding direct material properties)
The development of new materials with tailored optical and electronic properties is a major focus of materials science research. Molecules with a delocalized π-system flanked by electron-donating and electron-accepting groups (D-π-A systems) are of particular interest for their use in optoelectronic devices and other functional materials. nih.gov The properties of these materials are highly dependent on the nature of the donor, acceptor, and the π-system. nih.gov
This compound serves as an ideal intermediate for the synthesis of such D-π-A systems based on a naphthalene scaffold. The amino group acts as a potent electron donor, while the methanol group can be readily converted into a variety of electron-accepting functionalities or used as a handle to attach the molecule to other structures. This allows for a modular approach to the design of new materials, where the properties can be fine-tuned by systematically varying the substituents on the naphthalene core. The synthetic accessibility and versatile reactivity of this compound position it as a valuable intermediate in the exploration of new scaffolds for advanced materials research.
Role of this compound in Biomimetic Synthetic Approaches Remains an Area for Future Investigation
Despite a comprehensive search of scientific literature, there is currently no available research specifically detailing the application of this compound in biomimetic synthetic approaches.
Biomimetic synthesis is a sophisticated branch of chemistry that seeks to replicate the elegant and efficient strategies nature employs to construct complex molecules. This often involves the use of catalysts and scaffolds that mimic the active sites of enzymes or the structural motifs of natural products. While derivatives of naphthalene are utilized in various aspects of chemical synthesis, the specific role of this compound in emulating biological processes has not been documented in the accessible scientific record.
The investigation into the potential applications of this compound in this advanced field of organic synthesis is a promising avenue for future research. The unique electronic and structural properties of the aminonaphthalene core could potentially be exploited in the design of novel catalysts or as a foundational element in the construction of nature-inspired architectures. However, at present, the scientific community has not published findings in this specific area.
Further research would be necessary to explore and establish any potential role of this compound in biomimetic synthesis. Such studies might investigate its use as a ligand for biomimetic catalysts, as a structural component in the synthesis of natural product analogues, or in other capacities that draw inspiration from biological systems. Until such research is conducted and published, the contribution of this particular compound to biomimetic synthetic strategies remains undefined.
Q & A
Q. Table 1: Representative Synthetic Routes
| Precursor | Reducing Agent | Yield (%) | Reference Method |
|---|---|---|---|
| (6-Nitronaphthalen-2-yl)methanol | H₂/Pd-C | 78–85 | |
| Boc-protected derivative | TFA/CH₂Cl₂ | 90 |
Advanced: How can crystallographic data resolve structural ambiguities in this compound derivatives?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELX programs (e.g., SHELXL for refinement) to determine bond lengths, angles, and hydrogen-bonding networks. For example, naphthalene derivatives often exhibit planar aromatic systems with intermolecular O–H···N hydrogen bonds stabilizing the structure .
- Data Collection : Employ Bruker APEX2 detectors and SAINT software for intensity data integration. Apply SADABS for absorption corrections .
- Common Pitfalls : Address twinning or disordered solvent molecules by refining occupancy parameters and using restraints for thermal motion .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 6.8–8.2 ppm), amine protons (δ 1.5–3.0 ppm, broad), and hydroxyl protons (δ 4.5–5.5 ppm).
- ¹³C NMR : Confirm the presence of a methine carbon (C-OH, δ 60–65 ppm) and aromatic carbons (δ 110–140 ppm) .
- IR Spectroscopy : Detect O–H stretches (~3200–3600 cm⁻¹) and N–H bends (~1600 cm⁻¹) .
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ions ([M+H]⁺) and fragmentation patterns .
Advanced: How can computational modeling predict the bioactivity of this compound derivatives?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with biological targets (e.g., enzymes or receptors). For example, naphthalene derivatives exhibit affinity for hydrophobic binding pockets in kinase inhibitors .
- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites .
- Validation : Cross-validate docking scores with experimental IC₅₀ values from enzyme inhibition assays .
Basic: What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- Hazard Mitigation : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation (H332) or skin contact (H312) .
- Waste Disposal : Neutralize acidic/basic residues before segregating organic waste. Follow institutional guidelines for amine-containing compounds .
- Storage : Store in amber glass vials at 2–8°C under nitrogen to prevent oxidation .
Advanced: How do structural modifications to the naphthalene core affect the compound’s photophysical properties?
Methodological Answer:
- Substituent Effects : Electron-donating groups (e.g., -NH₂) enhance fluorescence quantum yield by stabilizing excited states. For example, amino-naphthalene derivatives show λₑₘ ≈ 420–450 nm in ethanol .
- Solvatochromism : Test polarity-dependent shifts in UV-Vis spectra (e.g., in DMSO vs. hexane) to assess charge-transfer transitions .
- Applications : Tailor substituents for use as fluorescent probes in bioimaging or optoelectronic materials .
Basic: What chromatographic methods optimize purity assessment of this compound?
Methodological Answer:
- HPLC : Use C18 columns with mobile phases like acetonitrile/water (70:30) + 0.1% TFA. Monitor at λ = 254 nm for aromatic absorption .
- TLC : Silica gel plates (ethyl acetate/hexane, 1:1) with ninhydrin staining to detect amine groups .
- Purification : Employ flash chromatography (silica gel, gradient elution) to isolate >95% pure fractions .
Advanced: What strategies address contradictions in reported synthetic yields or bioactivity data?
Methodological Answer:
- Reproducibility Checks : Verify reaction conditions (e.g., catalyst batch, solvent purity) and characterize intermediates rigorously .
- Meta-Analysis : Compare datasets across literature using statistical tools (e.g., ANOVA) to identify outliers or systematic biases .
- Mechanistic Studies : Use kinetic profiling (e.g., in situ IR) to resolve discrepancies in reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
